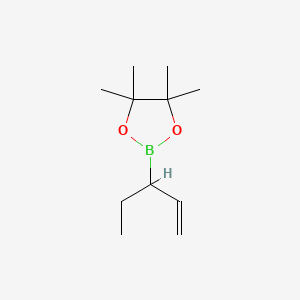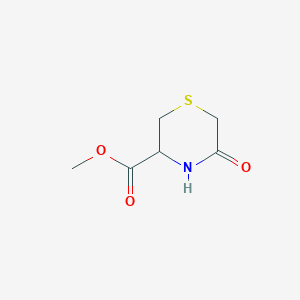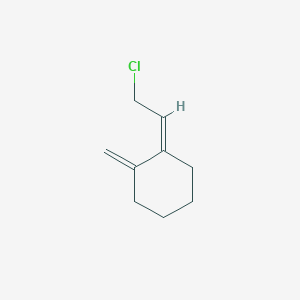
Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)- is an organic compound with a unique structure that includes a cyclohexane ring substituted with a 2-chloroethylidene and a methylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)- typically involves the reaction of cyclohexanone with chloroacetaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes a series of steps to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学研究应用
Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)- exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
1,2-Dichloroethylene: An organochlorine compound with similar structural features.
Cyclohexanone: A related compound used in the synthesis of Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)-.
Chloroacetaldehyde: Another precursor in the synthesis of the target compound.
Uniqueness
Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)- is unique due to its specific substitution pattern and the presence of both a chloroethylidene and methylene group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
68323-35-3 |
|---|---|
分子式 |
C9H13Cl |
分子量 |
156.65 g/mol |
IUPAC 名称 |
(1Z)-1-(2-chloroethylidene)-2-methylidenecyclohexane |
InChI |
InChI=1S/C9H13Cl/c1-8-4-2-3-5-9(8)6-7-10/h6H,1-5,7H2/b9-6- |
InChI 键 |
YYXILVBGTDUPOD-TWGQIWQCSA-N |
手性 SMILES |
C=C\1CCCC/C1=C/CCl |
规范 SMILES |
C=C1CCCCC1=CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


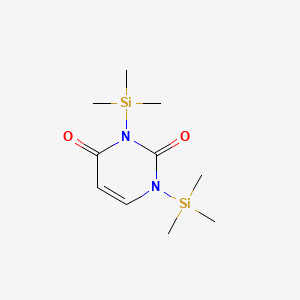
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)
![2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid](/img/structure/B14149624.png)
![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)


![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
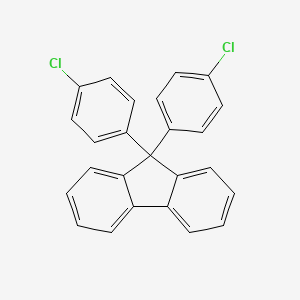
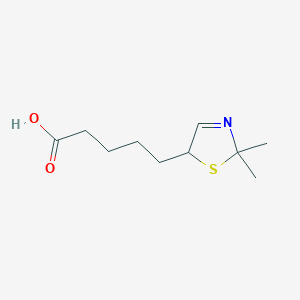
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)
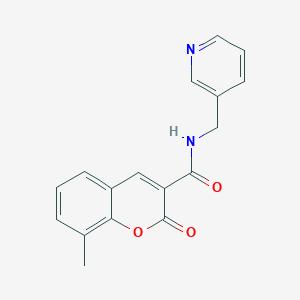
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)
